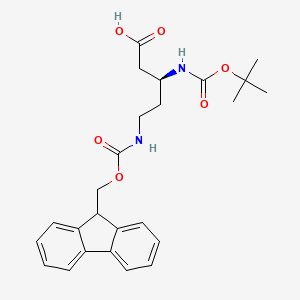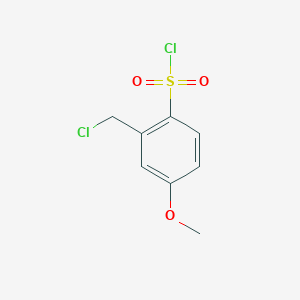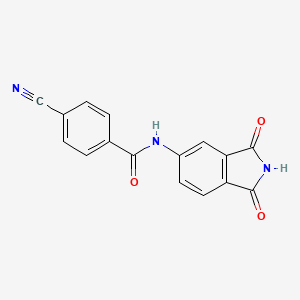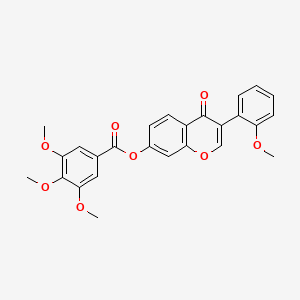![molecular formula C16H21N5O3 B2899103 2-ethoxy-5-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1-carbonyl}pyridine CAS No. 2097857-52-6](/img/structure/B2899103.png)
2-ethoxy-5-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1-carbonyl}pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-ethoxy-5-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1-carbonyl}pyridine is a complex organic compound belonging to the class of triazole-containing molecules. These compounds are often explored for their various applications in pharmaceuticals, agrochemicals, and material sciences due to their diverse biological activities and unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Starting Materials: : The synthesis generally begins with commercially available pyridine derivatives and triazole intermediates.
Steps
Formation of the Triazole Ring: : The azide-alkyne cycloaddition (often referred to as "click chemistry") is a common route to construct the triazole ring. For instance, 4-(methoxymethyl)-1H-1,2,3-triazole can be synthesized via the reaction of methoxymethyl azide with an appropriate alkyne.
Attachment of Pyrrolidine Carbonyl: : A pyrrolidine ring is introduced through amide bond formation, typically using carbodiimide reagents (e.g., EDC or DCC) to couple the triazole with the pyrrolidine-1-carboxylic acid.
Final Coupling: : The 2-ethoxypyridine is then coupled to this intermediate through another amide or ester bond formation reaction.
Reaction Conditions: : Typical conditions involve mild to moderate temperatures (0-100°C) and the use of inert atmosphere (e.g., nitrogen) to prevent unwanted side reactions.
Industrial Production Methods
Scaling up the production involves optimizing each step for maximum yield and purity, often incorporating continuous flow chemistry techniques for better control and consistency. Solvent recycling and waste minimization are also critical aspects in industrial setups.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The triazole ring can undergo selective oxidation reactions to introduce various functional groups.
Reduction: : Reduction of specific sites on the compound, such as the pyridine ring, can yield different derivatives with altered biological activity.
Common Reagents and Conditions
Oxidation: : Reagents like m-CPBA (meta-Chloroperoxybenzoic acid) or CrO₃ (chromium trioxide) under mild conditions.
Reduction: : Use of hydrogenation catalysts like Pd/C (palladium on carbon) or LiAlH₄ (lithium aluminium hydride).
Substitution: : Electrophiles like bromine (Br₂) or chloromethyl methyl ether (MOM-Cl) in the presence of Lewis acids such as AlCl₃ (aluminium chloride).
Major Products Formed
These reactions yield a variety of products, including oxidized triazoles, reduced pyridine derivatives, and substituted analogs, each with unique properties for further exploration in different fields.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: : The compound can act as a ligand in transition metal-catalyzed reactions, enhancing reaction efficiency and selectivity.
Materials Science: : Used in the design of novel polymers and materials with specific electronic or photonic properties.
Biology and Medicine
Drug Development:
Biomolecular Research: : Used as a probe or inhibitor in studying enzyme activity and protein interactions.
Industry
Agrochemicals: : Potential use as a pesticide or herbicide due to its ability to interact with biological systems.
Textile and Dye Industry: : Possible applications in the synthesis of dyes and colorants with desirable fastness properties.
Wirkmechanismus
The compound exerts its effects primarily through interaction with molecular targets such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or alter receptor function by mimicking natural ligands, thus interfering with normal cellular processes.
Vergleich Mit ähnlichen Verbindungen
Uniqueness
Structure: : The combination of a triazole ring with pyrrolidine and pyridine provides a unique scaffold that is not commonly found in other compounds.
Activity: : This unique structure offers the possibility of dual action in biological systems, providing both potent activity and selectivity.
Similar Compounds
Triazole Derivatives: : Such as 1,2,3-triazolyl-pyridines and 1,2,3-triazolyl-pyrrolidines, which have similar core structures but lack the full combination found in our compound.
Pyrrolidine Derivatives: : Compounds like pyrrolidine-1-carboxamides or pyrrolidine-1-carbonitriles that share the pyrrolidine scaffold.
This compound stands out for its multi-functional potential across different fields, making it a valuable candidate for further research and development.
Hope this satisfies your curiosity about this complex compound! Let me know if there’s anything else you’d like to explore or expand upon.
Eigenschaften
IUPAC Name |
(6-ethoxypyridin-3-yl)-[3-[4-(methoxymethyl)triazol-1-yl]pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O3/c1-3-24-15-5-4-12(8-17-15)16(22)20-7-6-14(10-20)21-9-13(11-23-2)18-19-21/h4-5,8-9,14H,3,6-7,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJAHMJHFYXNEGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C=C1)C(=O)N2CCC(C2)N3C=C(N=N3)COC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{1-[3-(2-Pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}amine trifluoroacetate](/img/new.no-structure.jpg)





![3-(3-Chloro-4-fluorophenyl)-1-[3-(quinolin-8-yloxy)pyrrolidin-1-yl]propan-1-one](/img/structure/B2899030.png)
![Ethyl2-amino-6,6-difluorospiro[3.3]heptane-2-carboxylate,trifluoroaceticacid](/img/structure/B2899031.png)



![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-(trifluoromethyl)benzamide](/img/structure/B2899042.png)
![N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2899043.png)
